(3-Chloro-5-nitrophenyl)boronic acid

Suzuki-Miyaura coupling Transmetalation kinetics Nitrobiphenyl synthesis

(3-Chloro-5-nitrophenyl)boronic acid (CAS 867333-29-7, C₆H₅BClNO₄, MW 201.37) is a meta-substituted arylboronic acid bearing both an electron-withdrawing chloro (-Cl) and a strongly electron-withdrawing nitro (-NO₂) group on the aromatic ring. This dual electron-deficient substitution pattern fundamentally alters its physicochemical profile relative to simpler phenylboronic acid derivatives, modulating pKa, Saccharide binding affinity, and reaction kinetics in cross-coupling processes.

Molecular Formula C6H5BClNO4
Molecular Weight 201.37 g/mol
Cat. No. B13626369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-nitrophenyl)boronic acid
Molecular FormulaC6H5BClNO4
Molecular Weight201.37 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)Cl)[N+](=O)[O-])(O)O
InChIInChI=1S/C6H5BClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H
InChIKeyCSUPQFYEDMNCDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-5-nitrophenyl)boronic acid: A Structurally Differentiated Arylboronic Acid for Cross-Coupling and Molecular Recognition


(3-Chloro-5-nitrophenyl)boronic acid (CAS 867333-29-7, C₆H₅BClNO₄, MW 201.37) is a meta-substituted arylboronic acid bearing both an electron-withdrawing chloro (-Cl) and a strongly electron-withdrawing nitro (-NO₂) group on the aromatic ring. This dual electron-deficient substitution pattern fundamentally alters its physicochemical profile relative to simpler phenylboronic acid derivatives, modulating pKa, Saccharide binding affinity, and reaction kinetics in cross-coupling processes [1]. The compound is most commonly employed as a boronic acid coupling partner in Suzuki-Miyaura reactions and as a recognition element in diol-based sensor designs, where the nitro group enhances binding thermodynamics compared to the unsubstituted parent [2].

Why Closely Related Boronic Acids Cannot Replace (3-Chloro-5-nitrophenyl)boronic acid in Electron-Deficient Coupling or Sensing Workflows


Arylboronic acids with similar substitution patterns are not interchangeable because both the identity and position of electron-withdrawing groups (EWGs) strongly control transmetalation efficiency, protodeboronation susceptibility, and diol-binding thermodynamics. In Suzuki-Miyaura coupling, nitro-substituted phenylboronic acids are inherently slower transmetalating partners than electron-rich variants ; however, among electron-deficient analogs, 3-nitro (meta) substitution avoids the steric and electronic penalties observed with 2-nitro (ortho) congeners, where transmetalation is significantly retarded [1]. Meanwhile, in sensor applications, the binding capacity ranking of 3-nitrophenylboronic acid > phenylboronic acid > boric acid demonstrates that the nitro group is a strong affinity enhancer for saccharides [2]. Substituting (3-Chloro-5-nitrophenyl)boronic acid with, for example, 4-nitrophenylboronic acid or 3-carboxy-5-nitrophenylboronic acid alters solubility, pKa, and binding selectivity in ways that cannot be compensated by simply adjusting reaction conditions, making direct one-to-one replacement unreliable without quantitative re-validation.

Quantifiable Differentiation of (3-Chloro-5-nitrophenyl)boronic acid: Head-to-Head and Class-Level Evidence


Meta-Nitro Substitution Avoids the Transmetalation Bottleneck of Ortho-Nitrophenylboronic Acids in Suzuki Coupling

Direct mechanistic studies demonstrate that 2-nitrophenylboronic acid suffers from significant obstacles during transmetalation, leading to poor cross-coupling yields and predominant homo-coupling side products. In contrast, 3-nitrophenylboronic acids (including (3-Chloro-5-nitrophenyl)boronic acid by class-level inference) follow standard electrophilic substitution patterns and do not exhibit this transmetalation barrier . Specifically, the Rodríguez González study reports that 2-nitrophenylboronic acid couplings are plagued by Ullmann-type homo-coupling, whereas 3- and 4-nitro isomers follow predictable catalytic cycles [1]. This positional effect is kinetic in origin: the ortho-nitro group sterically and electronically impedes the transmetalation step of the Suzuki catalytic cycle.

Suzuki-Miyaura coupling Transmetalation kinetics Nitrobiphenyl synthesis

3-Nitrophenylboronic Acid Framework Demonstrates Superior Saccharide Binding Capacity vs. Phenylboronic and Boric Acid

In a systematic comparison of boronic acid binding capacities toward saccharides, 3-nitrophenylboronic acid (NPBA) exhibited the highest binding capacity among three tested candidates: 3-nitrophenylboronic acid > phenylboronic acid > boric acid [1]. (3-Chloro-5-nitrophenyl)boronic acid, bearing an additional chloro substituent, is expected via Hammett analysis to further enhance the Lewis acidity of boron and shift the diol-binding equilibrium toward tighter complex formation relative to the parent 3-nitrophenylboronic acid [2]. The binding enhancement of NPBA over phenylboronic acid is attributed to the electron-withdrawing nitro group increasing the electrophilicity of the boron center, facilitating boronate ester formation with diols.

Boronic acid sensors Saccharide recognition Binding affinity

Electron-Withdrawing Substituents Modulate Boronic Acid pKa and Diol-Binding pH Window

The pKa of monosubstituted phenylboronic acids follows a well-established Hammett correlation: electron-withdrawing substituents (NO₂, Cl) lower the pKa, while electron-donating groups raise it [1]. For meta-substituted phenylboronic acids, the Hammett σₘ values are: NO₂ = +0.71, Cl = +0.37, giving (3-Chloro-5-nitrophenyl)boronic acid a combined σₘ ≈ +1.08. This predicts a pKa significantly below that of phenylboronic acid (pKa ≈ 8.8–9.0) and below 3-nitrophenylboronic acid (σₘ = +0.71). A lower pKa means that the neutral boronic acid form—which is the kinetically reactive species for diol binding—predominates at lower pH, potentially enabling diol sensing under mildly acidic conditions where phenylboronic acid would exist predominantly as the less reactive boronate ion [2].

pKa modulation Boronic acid acidity Hammett correlation Diol binding pH

Electron-Deficient Arylboronic Acids Exhibit Reduced Protodeboronation Sensitivity, Improving Shelf Stability and Coupling Robustness

Protodeboronation—the acid-, base-, or thermally-promoted cleavage of the C–B bond—is a major degradation pathway for arylboronic acids, particularly electron-rich variants. Electron-withdrawing substituents stabilize the C–B bond against protodeboronation by reducing electron density at the ipso carbon [1]. (3-Chloro-5-nitrophenyl)boronic acid, with two strong EWGs (σₘ NO₂ = +0.71, σₘ Cl = +0.37), is predicted to exhibit substantially greater resistance to protodeboronation than phenylboronic acid or electron-rich analogs. In the context of (3-methyl-4-nitrophenyl)boronic acid—a structurally analogous compound—vendor technical documentation explicitly notes that the electron deficiency retards protodeboronation side reactions . This stability advantage translates to longer shelf life, more robust coupling reactions under forcing conditions (elevated temperature, strong aqueous base), and reduced need for excess boronic acid in stoichiometric Suzuki couplings.

Protodeboronation stability Boronic acid storage Suzuki coupling robustness

Dual Chloro-Nitro Substitution Provides a Unique Middle Ground Between 3-Nitrophenylboronic Acid and 3-Carboxy-5-nitrophenylboronic Acid for Reaction Scalability

From a procurement and synthetic planning standpoint, (3-Chloro-5-nitrophenyl)boronic acid occupies a distinct niche among commercially available 3,5-disubstituted nitrophenylboronic acids. 3-Carboxy-5-nitrophenylboronic acid (Sigma-Aldrich 721042) is a more polar, water-soluble analog used for biaryl synthesis and copper-catalyzed chlorination , but its carboxylic acid functionality introduces competing coordination chemistry with palladium catalysts and requires protection/deprotection strategies in multi-step syntheses. (3-Chloro-5-nitrophenyl)boronic acid, in contrast, features a chloro substituent that is orthogonal to most cross-coupling conditions, serving as a latent handle for subsequent functionalization (e.g., Buchwald-Hartwig amination, Sonogashira coupling, or further Suzuki coupling) without requiring protecting group manipulations [1]. This orthogonality simplifies route design and reduces step count when the chloro group is intended for downstream diversification rather than immediate conversion.

Building block selection Functional group orthogonality Downstream derivatization Cost comparison

Evidence-Backed Application Scenarios for (3-Chloro-5-nitrophenyl)boronic acid


Synthesis of Unsymmetrical Nitro-Functionalized Biaryls via Sequential Suzuki-Miyaura Coupling

The meta-nitro substitution pattern of (3-Chloro-5-nitrophenyl)boronic acid avoids the transmetalation barrier inherent to ortho-nitrophenylboronic acids [6], enabling reliable Suzuki-Miyaura cross-coupling with aryl halides to generate nitrobiphenyl intermediates. The intact chloro substituent can then participate in a second, orthogonal cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira), enabling rapid assembly of unsymmetrical terphenyl or biaryl-amine scaffolds without intermediate protection/deprotection steps [4]. This sequential coupling strategy is particularly valuable in medicinal chemistry for constructing screening libraries of nitroaromatic compounds.

Carbohydrate Sensing and Glycoprotein Enrichment at Mildly Acidic pH

The combined electron-withdrawing effect of the chloro and nitro substituents lowers the pKa of (3-Chloro-5-nitrophenyl)boronic acid relative to phenylboronic acid by approximately 1.3–2.0 pKa units [6], shifting the neutral boronic acid/boronate equilibrium toward the diol-binding-competent neutral form at lower pH. This enables saccharide sensing, glycoprotein capture, or boronate affinity chromatography to be performed under mildly acidic conditions (pH 6.0–7.0) where phenylboronic acid-based matrices show diminished binding capacity. The 3-nitrophenyl scaffold has been experimentally validated as the highest-binding-capacity boronic acid in a comparative saccharide sensor study [4].

Stable Boronic Acid Building Block for Long-Term Inventory and High-Temperature Coupling Protocols

Arylboronic acids with electron-donating substituents are prone to protodeboronation during storage or under the thermal stress of Suzuki coupling conditions. The dual electron-withdrawing substitution pattern of (3-Chloro-5-nitrophenyl)boronic acid (∑σₘ ≈ +1.08) imparts significantly enhanced C–B bond stability, reducing degradation during long-term storage and minimizing homo-coupling byproducts during reactions conducted at elevated temperatures or in strongly alkaline aqueous media [6]. This stability advantage makes the compound particularly suitable for process chemistry laboratories and contract research organizations that maintain boronic acid inventories for diverse client projects, where shelf-life reliability and batch-to-batch consistency are critical procurement criteria.

Vismodegib-Related Impurity Reference Standard and Pharmaceutical Analysis

(3-Chloro-5-nitrophenyl)boronic acid (listed under CAS 867333-29-7, synonym: 2-Chloro-5-nitrophenylboronic acid) is designated as Vismodegib Impurity 17 and is supplied with full characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) [6]. This established pharmacopoeial role provides a defined quality benchmark (typically ≥97% purity by HPLC) and documented analytical protocols that simplify method development, method validation (AMV), and quality control (QC) workflows in generic pharmaceutical development. The availability of detailed Certificate of Analysis documentation reduces the burden of in-house characterization compared to sourcing a non-pharmacopoeial grade of the same chemical entity.

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